(4-Chloro-2-isopropyl-5-methylphenoxy)acetic acid is an aromatic compound characterized by the presence of a chloro group, an isopropyl group, and a phenoxyacetic acid moiety. The molecular formula for this compound is C13H15ClO3, and it features a phenolic structure which contributes to its chemical properties and biological activities. The presence of the chloro substituent enhances its reactivity and potential for biological interactions.
These reactions are facilitated by specific catalysts or conditions that enhance the reactivity of the functional groups involved.
(4-Chloro-2-isopropyl-5-methylphenoxy)acetic acid exhibits various biological activities, including:
The biological activity can be predicted using computational methods that analyze structure-activity relationships, allowing researchers to identify potential therapeutic uses or toxic effects early in the research process .
The synthesis of (4-Chloro-2-isopropyl-5-methylphenoxy)acetic acid can be achieved through several methods:
Each method varies in yield and purity, and the choice depends on available reagents and desired scale of production.
(4-Chloro-2-isopropyl-5-methylphenoxy)acetic acid has several applications:
The versatility of this compound makes it valuable in various fields including agriculture and medicinal chemistry.
Interaction studies involving (4-Chloro-2-isopropyl-5-methylphenoxy)acetic acid focus on its binding affinity to biological targets such as enzymes or receptors. These studies are crucial for understanding:
Advanced computational tools like quantitative structure–activity relationship models are used to predict these interactions based on structural characteristics .
Several compounds share structural similarities with (4-Chloro-2-isopropyl-5-methylphenoxy)acetic acid. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2,4-Dichlorophenoxyacetic Acid | Two chlorine atoms on phenol | Widely used herbicide; strong plant growth regulator |
| 4-Chloro-2-methylphenoxyacetic Acid | Methyl group instead of isopropyl | Less bulky; different herbicidal properties |
| 3-(4-Chlorophenoxy)propanoic Acid | Propanoic acid instead of acetic | Different chain length; affects solubility |
These compounds highlight the diversity within this chemical class while emphasizing the unique properties of (4-Chloro-2-isopropyl-5-methylphenoxy)acetic acid due to its specific substituents.
The herbicidal activity of (4-Chloro-2-isopropyl-5-methylphenoxy)acetic acid fundamentally depends on its recognition and binding by plant auxin receptors, primarily the Transport Inhibitor Response 1 (TIR1) family of F-box proteins [1] [2]. These receptors function within Skp1-Cullin-F-box (SCF) ubiquitin ligase complexes and serve as the primary perception mechanism for both endogenous auxin and synthetic auxin herbicides [3].
The molecular basis of auxin perception involves a sophisticated coreceptor system consisting of TIR1/Auxin Signaling F-Box (AFB) proteins and Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor proteins [4]. Auxin functions as "molecular glue" that stabilizes the interaction between these two protein families, facilitating the formation of a ternary complex essential for downstream signaling [1] [5]. The crystal structure analysis reveals that TIR1 contains an 18-leucine-rich repeat domain that forms a deep auxin-binding pocket approximately 16.5 Å in depth [6] [7].
Structural studies utilizing tomographic docking methodologies demonstrate that auxin binding occurs through a three-step mechanism: initial engagement with a niche in the back wall of the pocket, interaction with a molecular filter, and final binding at the pocket base [8] [6]. This binding process exhibits stereospecific requirements, with the carboxylate group of phenoxyacetic acid derivatives being coordinated by key residues including Asparagine-117 and stabilized through hydrogen bonding networks involving Tyrosine-150, Serine-146, and Glutamine-145 [9].
Quantitative structure-activity relationship studies reveal differential binding affinities among the TIR1/AFB receptor family members [10] [11]. The AFB5 receptor demonstrates preferential binding to many synthetic auxin herbicides, including phenoxyacetic acid derivatives, compared to TIR1 [12] [10]. This selectivity is attributed to differences in binding pocket architecture and the accommodation of larger van der Waals surfaces characteristic of synthetic auxins [13].
The binding affinity data indicates that while natural auxin indole-3-acetic acid exhibits high-affinity binding to TIR1 with a dissociation constant (Kd) of approximately 17.8 nanomolar, synthetic phenoxyacetic acid herbicides generally display lower binding affinities [4]. However, this reduced affinity does not necessarily correlate with diminished biological activity, as evidenced by the potent herbicidal effects of compounds like 2,4-dichlorophenoxyacetic acid [11].
Recent investigations employing cryogenic electron microscopy have elucidated the transport mechanisms of phenoxyacetic acid herbicides through PIN-FORMED auxin transporters [14] [9]. These studies demonstrate that synthetic auxins utilize the same cellular transport machinery as endogenous auxins, with binding occurring through similar molecular interactions involving the carboxylate coordination site [9].
The degron motif of Aux/IAA proteins plays a critical role in coreceptor complex stability and auxin sensitivity [5] [15]. The core degron sequence contains a highly conserved tryptophan-proline dipeptide that exists in both cis and trans conformations, with the cis conformer being essential for formation of the fully functional receptor complex [5]. This conformational requirement contributes to the stereospecific nature of auxin recognition and explains the differential activities observed among structural analogs.
The disruption of microtubule organization represents a crucial mechanism through which (4-Chloro-2-isopropyl-5-methylphenoxy)acetic acid and related synthetic auxins exert their herbicidal effects in actively dividing meristematic tissues [16] [17]. This mechanism involves rapid alterations in cortical microtubule arrays that are essential for normal cell expansion and plant growth [18].
Under normal physiological conditions, cortical microtubules in elongating cells maintain transverse orientations that facilitate controlled cell expansion [18]. However, upon exposure to synthetic auxin herbicides, these microtubule arrays undergo rapid reorientation from transverse to longitudinal arrangements [16] [17]. This reorientation occurs within minutes of auxin application and is mediated primarily through the Auxin Binding Protein 1 (ABP1) signaling pathway [3] [16].
ABP1 functions as a cell surface receptor that initiates rapid non-transcriptional responses to auxin [19]. Upon auxin binding, ABP1 activates a signaling cascade involving RHO of Plants (ROP) GTPases, particularly ROP2 and ROP6 [16] [19]. These small GTPases subsequently activate their downstream effector RIC1 (ROP-Interactive CREB binding protein 1), which directly regulates microtubule organization through interactions with microtubule-associated proteins [16].
The molecular pathway involves the microtubule-severing protein Katanin 1 (KTN1), which is essential for auxin-induced microtubule reorientation [16]. Genetic studies demonstrate that mutations in KTN1 prevent the normal auxin-induced reorientation of microtubules, indicating its crucial role in this rapid response mechanism [16]. The ABP1-ROP-RIC1-KTN1 pathway represents a well-characterized signaling cascade that mediates the cytoskeletal effects of auxin herbicides [16] [17].
The disruption of microtubule organization has profound consequences for meristematic tissue function. In root apical meristems, auxin herbicide treatment leads to loss of organizational structure, with abnormal vascular tissue development and disrupted cell division patterns [20]. The root tip response is characterized by disorganized apical meristem architecture and aberrant lateral root formation occurring abnormally close to the root tip [20].
In shoot apical meristems, synthetic auxin treatment results in callus tissue proliferation, abnormal meristem positioning, and necrosis of developing vascular tissues [20]. The disruption extends to vascular parenchyma, which exhibits excessive proliferation that ultimately leads to xylem blockages and compromised water transport [20] [21].
The relationship between microtubule reorientation and cell growth inhibition involves complex mechanistic interactions [17] [18]. While some evidence suggests that microtubule reorientation directly causes growth inhibition, more recent studies indicate that both microtubule reorientation and growth changes may be downstream consequences of auxin signaling rather than causally linked [18]. The temporal dynamics reveal that growth effects can occur independently of microtubule changes under certain experimental conditions [18].
The cortical microtubule arrays in hypocotyl elongation zones show particularly rapid responses to auxin herbicides [16] [18]. The reorientation from transverse to longitudinal arrangements occurs within minutes and is associated with immediate cessation of cell elongation [16]. This rapid response is consistent with the ABP1-mediated pathway, which operates independently of the slower transcriptional responses mediated by TIR1/AFB receptors [17].
The induction of oxidative stress through reactive oxygen species (ROS) generation represents a critical mechanism underlying the herbicidal action of (4-Chloro-2-isopropyl-5-methylphenoxy)acetic acid and related synthetic auxins [22] [23] [24]. This mechanism involves the disruption of cellular redox homeostasis, leading to oxidative damage and ultimately plant death [25] [26].
Peroxisomes serve as the primary cellular sites for auxin herbicide-induced ROS production [23] [24]. The key enzyme acyl-CoA oxidase 1 (ACX1) has been identified as one of the main sources of ROS generation following 2,4-dichlorophenoxyacetic acid treatment [23] [24]. Genetic studies using ACX1 null mutants demonstrate significantly reduced ROS production and attenuated herbicidal effects, confirming the central role of this peroxisomal enzyme in the oxidative stress mechanism [23] [24].
The molecular pathway involves the upregulation of 9-cis-epoxycarotenoid dioxygenase (NCED) gene expression, which catalyzes the rate-limiting step in abscisic acid biosynthesis [27] [28] [26]. Transcriptomic analyses reveal that synthetic auxin herbicides consistently enhance NCED expression within hours of application, leading to rapid accumulation of abscisic acid levels that can exceed three-fold higher than those observed in drought-stressed plants [27] [28].
The temporal dynamics of ROS generation follow a characteristic pattern, with initial ROS production occurring within the first few hours of herbicide application [27] [23]. This early ROS burst is accompanied by the downregulation of photosynthetic machinery, as evidenced by the suppression of 52 key genes related to photosynthetic processes, including components of both photosystems, the Calvin cycle, and chlorophyll biosynthesis pathways [27].
The peroxisomal ROS generation mechanism involves multiple enzymatic systems beyond ACX1 [29]. Glycolate oxidase, the primary enzyme of photorespiration, contributes significantly to hydrogen peroxide production in green tissues [29]. Additional sources include flavin oxidases, xanthine oxidase, and enzymes involved in polyamine catabolism, all of which can be activated or upregulated in response to auxin herbicide treatment [29].
The oxidative stress cascade extends beyond peroxisomes to affect other cellular compartments [23] [30]. Mitochondria and chloroplasts become involved in later stages of the stress response, with evidence suggesting that the disruption of actin cytoskeleton structures by auxin herbicides impairs the mobility and function of these organelles [30]. This cytoskeletal disruption compromises the antioxidant capacity of peroxisomes, as their movement along actin filaments becomes impaired [30].
The relationship between auxin signaling and ROS production involves complex regulatory networks [25] [31]. Studies demonstrate that auxin can both induce and reduce hydrogen peroxide accumulation depending on the cellular context and concentration [25]. At herbicidal concentrations, the pro-oxidant effects predominate, leading to overwhelming of cellular antioxidant defenses [22] [32].
The auxin-induced ROS generation is independent of ethylene levels, contrary to earlier hypotheses that proposed ethylene as the primary mediator of auxin herbicide toxicity [27]. Transcriptomic evidence shows that while auxin herbicides upregulate genes involved in ethylene biosynthesis in some systems, the ROS production and abscisic acid accumulation occur through distinct pathways [27] [22].
The oxidative damage manifests at multiple cellular levels, including DNA damage at purine sites as demonstrated by modified comet assays [32]. This oxidative DNA damage is accompanied by alterations in antioxidant enzyme activities, including increased catalase and glutathione-S-transferase activities, and decreased glutathione content [32]. The cellular protein content also declines significantly following prolonged exposure to auxin herbicides [32].